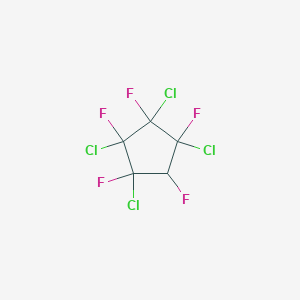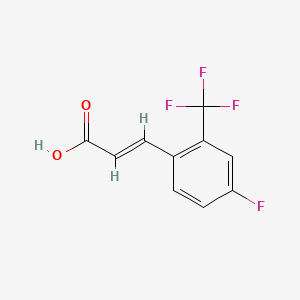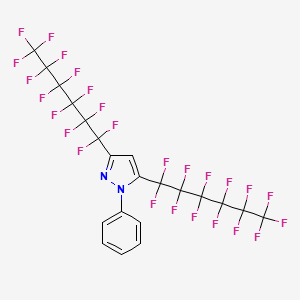![molecular formula C16H20O9 B3040910 [(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate CAS No. 252207-50-4](/img/structure/B3040910.png)
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate
説明
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate is a useful research compound. Its molecular formula is C16H20O9 and its molecular weight is 356.32 g/mol. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
作用機序
Target of Action
The primary targets of 6-O-Feruloyl-D-glucose are carbohydrate esterases , a group of enzymes that release acyl or alkyl groups attached by ester linkage to carbohydrates . These enzymes are widely distributed in animals, plants, and microorganisms .
Mode of Action
6-O-Feruloyl-D-glucose interacts with its targets, the carbohydrate esterases, through a process known as hydrolysis . This compound, being a feruloyl ester , is a substrate for feruloyl esterases, which catalyze the hydrolysis of the ester bond, yielding ferulate and a polysaccharide .
Biochemical Pathways
The action of 6-O-Feruloyl-D-glucose primarily affects the degradation of polysaccharides . The hydrolysis of the ester bond in 6-O-Feruloyl-D-glucose by feruloyl esterases releases ferulate and a polysaccharide . This process plays a crucial role in the degradation of hemicellulose in the plant cell wall .
Pharmacokinetics
It’s known that phenylethanoid glycosides, a class of compounds to which 6-o-feruloyl-d-glucose belongs, are water-soluble . This property could influence the compound’s absorption, distribution, metabolism, and excretion (ADME) properties, potentially enhancing its bioavailability.
Result of Action
The hydrolysis of 6-O-Feruloyl-D-glucose by feruloyl esterases results in the release of ferulate and a polysaccharide . This process contributes to the degradation of hemicellulose in the plant cell wall , which could have implications in various industries, including agriculture, biofuel production, and paper production .
Action Environment
The action of 6-O-Feruloyl-D-glucose can be influenced by various environmental factors. For instance, the activity of feruloyl esterases, the enzymes that interact with 6-O-Feruloyl-D-glucose, can vary depending on the pH . Therefore, the pH of the environment could potentially influence the compound’s action, efficacy, and stability.
生化学分析
Biochemical Properties
“6-O-Feruloyl-D-glucose, Min. 98%” interacts with various enzymes and proteins in biochemical reactions. It is involved in the biosynthesis of phenolic compounds in plants, which are secondary metabolites with diverse biological activities . The compound is a substrate for glucosyltransferases, enzymes that catalyze the transfer of a glucose moiety to other molecules .
Cellular Effects
The cellular effects of “6-O-Feruloyl-D-glucose, Min. 98%” are not fully understood due to limited research. It is known that phenolic compounds, including feruloyl-glucose derivatives, can influence cell function. They can modulate cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
The molecular mechanism of “6-O-Feruloyl-D-glucose, Min. 98%” involves its interactions with biomolecules at the molecular level. It can bind to enzymes and proteins, potentially influencing their activity. For instance, it can act as a substrate for glucosyltransferases, leading to the formation of glycosylated compounds .
Temporal Effects in Laboratory Settings
The temporal effects of “6-O-Feruloyl-D-glucose, MinIt is known that phenolic compounds can have long-term effects on cellular function .
Metabolic Pathways
“6-O-Feruloyl-D-glucose, Min. 98%” is involved in the phenylpropanoid pathway, a metabolic pathway in plants that produces a wide variety of secondary metabolites, including phenolic compounds . It is a product of the reaction between ferulic acid and glucose, catalyzed by glucosyltransferases .
Transport and Distribution
The transport and distribution of “6-O-Feruloyl-D-glucose, MinGlucose derivatives are generally transported across cell membranes by glucose transporters .
Subcellular Localization
The subcellular localization of “6-O-Feruloyl-D-glucose, MinGlucose and its derivatives can be found in various subcellular compartments, depending on their roles in cellular metabolism .
特性
IUPAC Name |
[(2R,3S,4S,5R)-3,4,5,6-tetrahydroxyoxan-2-yl]methyl (E)-3-(4-hydroxy-3-methoxyphenyl)prop-2-enoate | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20O9/c1-23-10-6-8(2-4-9(10)17)3-5-12(18)24-7-11-13(19)14(20)15(21)16(22)25-11/h2-6,11,13-17,19-22H,7H2,1H3/b5-3+/t11-,13-,14+,15-,16?/m1/s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LVNFIOGAAUPIPC-ZSJFXSENSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=CC(=C1)C=CC(=O)OCC2C(C(C(C(O2)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
COC1=C(C=CC(=C1)/C=C/C(=O)OC[C@@H]2[C@H]([C@@H]([C@H](C(O2)O)O)O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20O9 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
356.32 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![N1-[6-(2,4-difluorophenoxy)-3-pyridyl]-2,3,3-trichloroacrylamide](/img/structure/B3040830.png)

![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2,3,3-trichloroacrylamide](/img/structure/B3040836.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-2-bromopropanamide](/img/structure/B3040837.png)
![N1-{4-[2-chloro-5-(trifluoromethyl)phenoxy]-2-fluorophenyl}-3-chloro-2,2-dimethylpropanamide](/img/structure/B3040839.png)





![2-Bromo-2-nitro-3-{[3-(trifluoromethyl)benzoyl]oxy}propyl 3-(trifluoromethyl)benzoate](/img/structure/B3040847.png)
![6-Chloro-2-(3-nitrophenyl)imidazo[1,2-b]pyridazine](/img/structure/B3040848.png)
![2,3,5,6-Tetrafluoro-4-{[2-oxo-2-(2,3,4-trifluoroanilino)ethyl]thio}benzoic acid](/img/structure/B3040849.png)

